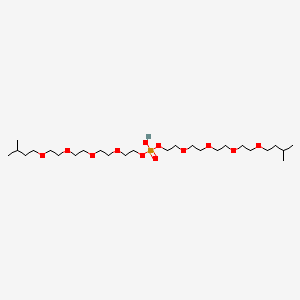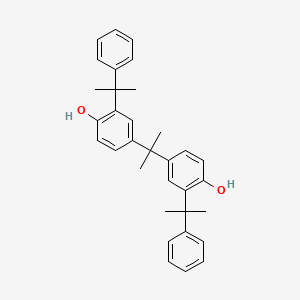
Phenol, 4,4'-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-], also known as Bisphenol A, is an organic synthetic compound with the chemical formula C15H16O2. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are materials found in a variety of consumer goods, including water bottles, food containers, and medical devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is typically synthesized through the condensation reaction of acetone with phenol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with phenol to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where phenol and acetone are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the condensation reaction. The resulting product is purified through distillation and crystallization to obtain high-purity Bisphenol A .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrated, sulfonated, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: Studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: Investigated for its potential role in the development of certain diseases, such as cancer and diabetes.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] involves its interaction with estrogen receptors in the body. It mimics the structure of natural estrogen, allowing it to bind to estrogen receptors and activate or inhibit their signaling pathways. This can lead to various biological effects, including alterations in gene expression and disruption of endocrine functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
Comparison
Compared to its analogs, Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is unique due to its widespread use and extensive research on its health effects. While Bisphenol S and Bisphenol F are also used in the production of plastics, they are considered to be less effective in mimicking estrogen and have different toxicological profiles. Bisphenol AF, on the other hand, has a higher thermal stability but is less commonly used .
Eigenschaften
CAS-Nummer |
62764-03-8 |
|---|---|
Molekularformel |
C33H36O2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
4-[2-[4-hydroxy-3-(2-phenylpropan-2-yl)phenyl]propan-2-yl]-2-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C33H36O2/c1-31(2,25-17-19-29(34)27(21-25)32(3,4)23-13-9-7-10-14-23)26-18-20-30(35)28(22-26)33(5,6)24-15-11-8-12-16-24/h7-22,34-35H,1-6H3 |
InChI-Schlüssel |
NFGRQNKRGWZGGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=C(C=CC(=C2)C(C)(C)C3=CC(=C(C=C3)O)C(C)(C)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


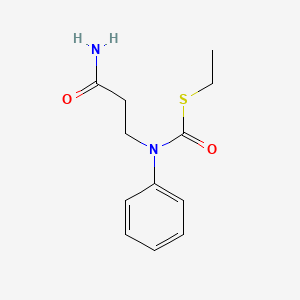
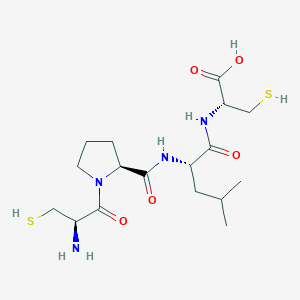
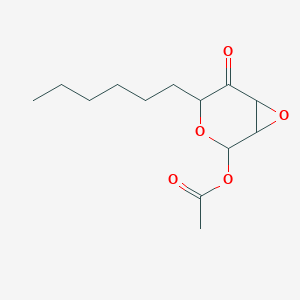
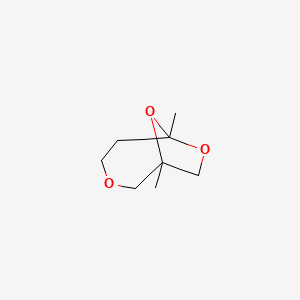
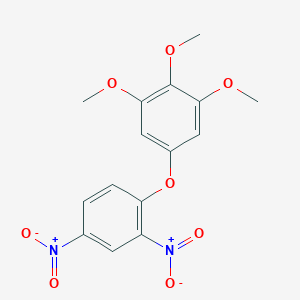
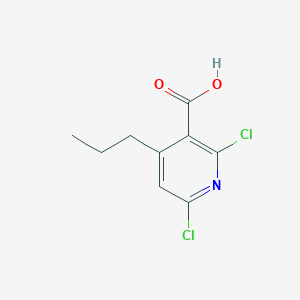
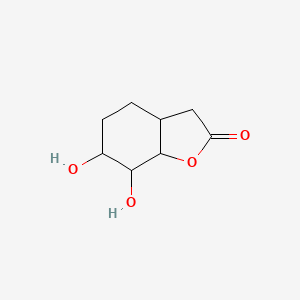
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
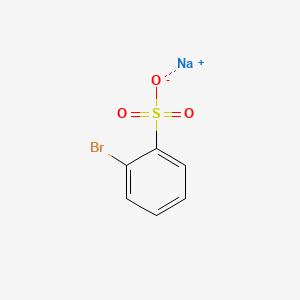
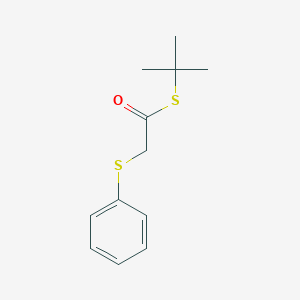
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)

